molecular formula C18H16FN5O2S B11202875 N-benzyl-2-(5-{[(2-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide

N-benzyl-2-(5-{[(2-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11202875
M. Wt: 385.4 g/mol
InChI Key: SKVZFBOTRAWGOC-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-{[(2-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-{[(2-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the benzyl and acetamide groups. The reaction conditions often involve the use of reagents such as hydrazine, carbon disulfide, and various amines under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-{[(2-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-{[(2-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives with varying substituents. Examples include:

  • 2-amino-1,3,4-thiadiazole
  • 2-mercapto-1,3,4-thiadiazole
  • 2-phenyl-1,3,4-thiadiazole

Uniqueness

What sets N-benzyl-2-(5-{[(2-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the benzyl and acetamide groups, along with the fluorophenyl moiety, enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C18H16FN5O2S

Molecular Weight

385.4 g/mol

IUPAC Name

N-benzyl-2-[5-[(2-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H16FN5O2S/c19-13-8-4-5-9-14(13)21-17(26)22-18-24-23-16(27-18)10-15(25)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,25)(H2,21,22,24,26)

InChI Key

SKVZFBOTRAWGOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NN=C(S2)NC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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